

Spectral Data Analysis of 2-Bromo-1-(bromomethyl)-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-1-(bromomethyl)-4-nitrobenzene

Cat. No.: B1283033

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-bromo-1-(bromomethyl)-4-nitrobenzene** (CAS No: 940-05-6). Due to the limited availability of experimentally derived spectra in public domains, this guide presents a combination of reported experimental data and computationally predicted spectral information to serve as a valuable resource for researchers in identification, characterization, and quality control.

Spectroscopic Data

The following sections summarize the available and predicted spectroscopic data for **2-bromo-1-(bromomethyl)-4-nitrobenzene**. This data is essential for the structural elucidation and confirmation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectrum (Experimental Data)

The experimental ^1H NMR spectral data for **2-bromo-1-(bromomethyl)-4-nitrobenzene** in CDCl_3 has been reported and is summarized in the table below.^[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.46	d	2.2	1H	H-3
8.17	dd	8.4, 2.2	1H	H-5
7.65	d	8.4	1H	H-6
4.62	s	-	2H	-CH ₂ Br

^{13}C NMR Spectrum (Predicted Data)

As experimental ^{13}C NMR data is not readily available, a predicted spectrum has been generated based on computational models. The predicted chemical shifts are presented below.

Chemical Shift (δ) ppm	Assignment
148.5	C-4
140.1	C-1
134.0	C-5
128.8	C-6
124.2	C-3
122.9	C-2
29.8	-CH ₂ Br

Infrared (IR) Spectroscopy (Predicted Data)

While PubChem indicates the availability of a vapor phase IR spectrum, specific absorption data is not provided.^[2] Therefore, a predicted IR spectrum is summarized below, highlighting

the characteristic vibrational frequencies for the functional groups present in **2-bromo-1-(bromomethyl)-4-nitrobenzene**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
1600 - 1450	Medium-Strong	Aromatic C=C stretch
1525 - 1515	Strong	Asymmetric NO ₂ stretch
1350 - 1340	Strong	Symmetric NO ₂ stretch
1220 - 1210	Strong	C-N stretch
1050 - 1030	Medium	C-Br stretch (Aromatic)
680 - 660	Medium	C-Br stretch (Aliphatic)

Mass Spectrometry (MS) (Predicted Data)

PubChem mentions a GC-MS spectrum for this compound, however, the detailed fragmentation pattern is not accessible.^[2] A predicted mass spectrum is outlined below to aid in the identification of the molecular ion and potential fragmentation patterns. The molecular weight of **2-bromo-1-(bromomethyl)-4-nitrobenzene** is 294.93 g/mol .^[1]

m/z	Relative Intensity (%)	Assignment
295/297/299	~50:100:50	[M] ⁺ (Molecular ion with bromine isotopes)
216/218	High	[M - Br] ⁺
200/202	High	[M - CH ₂ Br] ⁺
170	Medium	[M - Br - NO ₂] ⁺
120	Medium	[C ₇ H ₅ Br] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following sections provide detailed, generalized methodologies for the acquisition of the spectral data presented above.

Synthesis of 2-Bromo-1-(bromomethyl)-4-nitrobenzene

A reported synthesis involves the bromination of 2-bromo-4-nitrotoluene.^[1]

Materials:

- 2-bromo-4-nitrotoluene
- N-Bromosuccinimide (NBS)
- 2,2'-Azobis(isobutyronitrile) (AIBN)
- Carbon tetrachloride (CCl₄)
- Chloroform
- Hexane
- Ethyl acetate
- Silica gel

Procedure:

- A mixture of 2-bromo-4-nitrotoluene (1.0 eq) and N-bromosuccinimide (1.02 eq) is dissolved in carbon tetrachloride.
- A catalytic amount of AIBN is added as a radical initiator.
- The reaction mixture is heated to 70°C and stirred for several hours. Additional portions of AIBN may be added to ensure the completion of the reaction.
- After the reaction is complete, the mixture is cooled and diluted with chloroform.

- The mixture is filtered to remove the succinimide byproduct.
- The solvent is removed from the filtrate under reduced pressure.
- The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate eluent to yield **2-bromo-1-(bromomethyl)-4-nitrobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the purified **2-bromo-1-(bromomethyl)-4-nitrobenzene** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation and Acquisition:

- Instrument: A 300 MHz or higher field NMR spectrometer.
- ^1H NMR:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a $30\text{--}45^\circ$ pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

- Dissolve a small amount of **2-bromo-1-(bromomethyl)-4-nitrobenzene** in a volatile solvent such as chloroform or dichloromethane.
- Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Instrumentation and Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Acquire the spectrum over the range of 4000-400 cm^{-1} .
- A background spectrum of the clean, empty spectrometer should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

- Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Further dilute the solution as necessary to avoid detector saturation.

Instrumentation and Acquisition (Electron Ionization - EI):

- Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
- Ionization: Electron ionization (EI) at 70 eV is a common method for this type of molecule.
- The sample is introduced into the ion source, where it is vaporized and bombarded with electrons to generate charged fragments.
- The ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the spectral analysis and structure confirmation of **2-bromo-1-(bromomethyl)-4-nitrobenzene**.



[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis, purification, and spectral analysis of **2-bromo-1-(bromomethyl)-4-nitrobenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-bromo-1-(bromomethyl)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Bromo-1-(bromomethyl)-4-nitrobenzene | C7H5Br2NO2 | CID 14644718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectral Data Analysis of 2-Bromo-1-(bromomethyl)-4-nitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1283033#spectral-data-for-2-bromo-1-bromomethyl-4-nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com